
2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Antimicrobial Agent Development
The benzimidazole core structure is known for its antimicrobial properties. Research indicates that modifications to this core can lead to compounds with significant antibacterial and antifungal activities . The presence of the 4-chlorophenyl group in this compound could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents.
Antiproliferative Agent Synthesis
Benzimidazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. The sulfanyl and methyl groups attached to the benzimidazole ring could interact with biological targets to inhibit cell growth, which is crucial in cancer research .
Organic Synthesis Intermediate
This compound could serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical applications. Its reactive sites allow for further functionalization, which can lead to the synthesis of a wide range of medicinal compounds .
Enzyme Inhibition Studies
Compounds with a benzimidazole moiety have been shown to inhibit certain enzymes that are critical in disease pathways. This compound’s structure could be explored for its potential to act as an enzyme inhibitor, providing insights into the treatment of diseases where enzyme regulation is key .
Material Science Applications
The unique structure of this compound, with its benzylsulfanyl group, may offer interesting interactions at the molecular level, which could be beneficial in material science for creating new types of polymers or coatings with specific properties .
Biological Probe Design
Due to its potential bioactivity, this compound could be used as a probe in biological systems to study protein interactions, enzyme activities, or cellular processes. It could be particularly useful in fluorescence studies or as a part of a biotin-streptavidin system .
Agricultural Research
Benzimidazole derivatives are known for their use in agriculture as fungicides. This compound’s structure could be modified to enhance its efficacy and specificity, leading to the development of new agricultural chemicals that help protect crops from fungal diseases .
Veterinary Medicine
Similar to its applications in human medicine, this compound could also be explored for veterinary uses. Its antimicrobial properties might be effective in treating infections in animals, and its potential antiproliferative effects could be useful in managing veterinary cancers .
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYBZWYQPNBKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


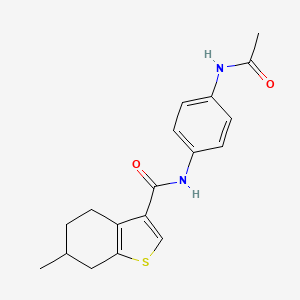
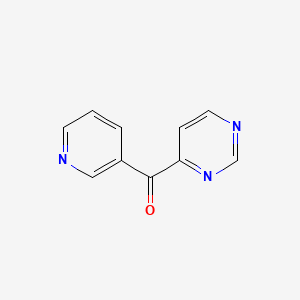
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2361127.png)
![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)
![3-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2361130.png)
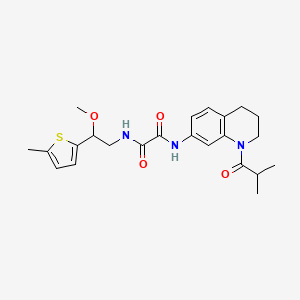

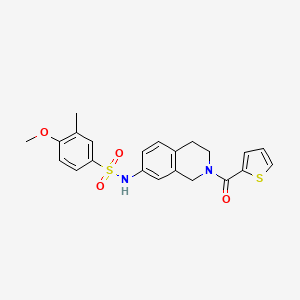
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)
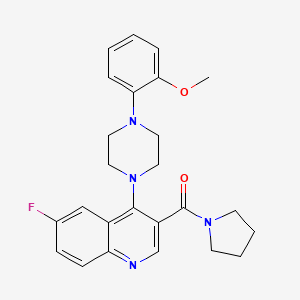

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2361142.png)
